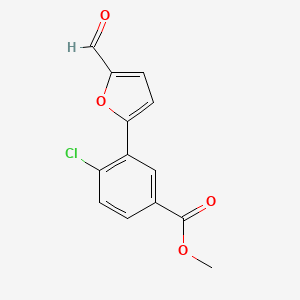

Methyl 4-chloro-3-(5-formyl-2-furyl)benzoate

Description

Methyl 4-chloro-3-(5-formyl-2-furyl)benzoate is a substituted methyl benzoate derivative characterized by a chlorine atom at the 4-position and a 5-formyl-2-furyl group at the 3-position of the benzene ring.

The formyl group on the furan ring renders this compound a versatile intermediate for further functionalization (e.g., via Schiff base formation or nucleophilic additions), while the chloro substituent may influence electronic properties, solubility, and metabolic stability.

Properties

IUPAC Name |

methyl 4-chloro-3-(5-formylfuran-2-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClO4/c1-17-13(16)8-2-4-11(14)10(6-8)12-5-3-9(7-15)18-12/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXCXLYGKHYWMDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)Cl)C2=CC=C(O2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-chloro-3-(5-formyl-2-furyl)benzoate typically involves multi-step organic reactions. One common method includes the initial formation of the furan ring, followed by the introduction of the formyl group and the chloro group. The final step involves esterification to form the benzoate ester. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures are implemented to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-chloro-3-(5-formyl-2-furyl)benzoate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: 4-chloro-3-(5-carboxy-2-furyl)benzoate.

Reduction: 4-chloro-3-(5-hydroxymethyl-2-furyl)benzoate.

Substitution: 4-amino-3-(5-formyl-2-furyl)benzoate or 4-thio-3-(5-formyl-2-furyl)benzoate.

Scientific Research Applications

Chemical Synthesis

Methyl 4-chloro-3-(5-formyl-2-furyl)benzoate serves as an important intermediate in organic synthesis. Its structure allows for the introduction of diverse functional groups through various chemical reactions, making it a versatile building block. For instance, it can be utilized in the synthesis of complex molecules via:

- Reactions with nucleophiles : The electrophilic nature of the carbonyl group in the furan ring allows for nucleophilic attacks, leading to the formation of new carbon-carbon bonds.

- Condensation reactions : It can participate in condensation reactions to form larger, more complex molecules that may exhibit interesting properties.

Biological Activities

Research indicates that Methyl 4-chloro-3-(5-formyl-2-furyl)benzoate possesses notable biological activities:

- Antimicrobial Properties : Studies have shown that derivatives of this compound exhibit antimicrobial activities against various pathogens. The presence of the furan ring is often associated with increased biological activity due to its ability to interact with biological targets.

- Anticancer Potential : Some derivatives have been investigated for their anticancer properties, showing promise in inhibiting tumor growth in vitro. The ability to modify its structure could enhance selectivity and potency against cancer cells.

Medicinal Chemistry

In medicinal chemistry, Methyl 4-chloro-3-(5-formyl-2-furyl)benzoate is explored for drug development:

- Pharmacophore Design : The compound's structure can be modified to create new pharmacophores that target specific biological pathways. Its derivatives have been synthesized and tested for their efficacy as potential therapeutic agents.

- Drug Formulation : The compound can also be incorporated into drug formulations to improve solubility and bioavailability, which are critical factors in drug development.

Materials Science

Methyl 4-chloro-3-(5-formyl-2-furyl)benzoate has applications in materials science:

- Polymer Chemistry : It can be used as a monomer in the synthesis of polymers with specific properties. The incorporation of furan rings can enhance thermal stability and mechanical properties.

- Organic Electronics : Its derivatives may find applications in organic electronic devices due to their unique electronic properties, potentially leading to advancements in organic photovoltaics or light-emitting diodes.

Case Studies and Research Findings

Several studies highlight the applications and benefits of Methyl 4-chloro-3-(5-formyl-2-furyl)benzoate:

| Study/Research | Application | Findings |

|---|---|---|

| Antimicrobial Study | Antimicrobial Properties | Derivatives showed activity against E. coli and S. aureus, suggesting potential as antibacterial agents. |

| Cancer Research | Anticancer Activity | In vitro studies indicated inhibition of cell proliferation in breast cancer cell lines, warranting further investigation into structure-activity relationships. |

| Polymer Development | Material Science | Utilized as a monomer to synthesize biodegradable polymers with enhanced mechanical properties compared to traditional plastics. |

Mechanism of Action

The mechanism of action of Methyl 4-chloro-3-(5-formyl-2-furyl)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The chloro group and furan ring may also contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s uniqueness lies in its dual substitution pattern (chloro and formyl-furyl). Below is a comparative analysis with structurally or functionally related benzoate and furan derivatives:

Key Comparisons

Substituent Effects on Solubility and Reactivity

- Electron-withdrawing groups (EWGs): The chloro and formyl groups in the target compound reduce electron density on the benzene ring, likely decreasing solubility in polar solvents compared to methoxy-substituted analogs (e.g., methyl 3-methoxybenzoate) .

- Formyl vs. Sulfonyl Groups: The formyl group in the target compound offers aldehyde-like reactivity (e.g., condensation reactions), contrasting with sulfonyl groups in benzofuran derivatives, which enhance stability and hydrogen-bonding capabilities .

Synthetic Utility Methyl 4-chloro-3-(5-formyl-2-furyl)benzoate’s formyl group enables facile derivatization, similar to methyl 5-(4-formylphenoxymethyl)furan-2-carboxylate . In contrast, methyl 2-chlorobenzoate is primarily used as a non-reactive intermediate in industrial applications .

Crystallographic Behavior

- Unlike 5-chloro-2-methyl-3-(4-methylphenylsulfonyl)-1-benzofuran, which crystallizes with two independent molecules in its asymmetric unit, the target compound’s packing behavior remains uncharacterized .

Biological Activity

Methyl 4-chloro-3-(5-formyl-2-furyl)benzoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article delves into the biological properties of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

Methyl 4-chloro-3-(5-formyl-2-furyl)benzoate features a unique structure that includes a benzoate moiety and a furan ring with a formyl substituent. The presence of the chloro group and the furan ring enhances its reactivity, making it a candidate for various biological applications.

Molecular Formula

- Molecular Formula : CHClO

The biological activity of methyl 4-chloro-3-(5-formyl-2-furyl)benzoate is believed to be mediated through its interaction with molecular targets such as enzymes and receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. Additionally, the chloro group may contribute to the compound’s overall reactivity and binding affinity.

Antimicrobial Properties

Recent studies have indicated that methyl 4-chloro-3-(5-formyl-2-furyl)benzoate exhibits significant antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values demonstrate its efficacy against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Bacillus subtilis | 16 |

| Pseudomonas aeruginosa | 128 |

The compound's structure suggests that the presence of electron-withdrawing groups like chlorine enhances its antibacterial potency by increasing the electrophilicity of the molecule, facilitating interactions with bacterial enzymes .

Anti-inflammatory Effects

In addition to its antimicrobial properties, methyl 4-chloro-3-(5-formyl-2-furyl)benzoate has been investigated for its anti-inflammatory effects. Preliminary studies indicate that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Case Studies

- Study on Antibacterial Activity : A recent investigation evaluated the antibacterial effects of various derivatives of methyl 4-chloro-3-(5-formyl-2-furyl)benzoate. The results indicated that modifications to the furan ring significantly influenced antibacterial potency, with some derivatives showing MIC values as low as 8 µg/mL against E. coli.

- Inflammation Model : In a murine model of inflammation, treatment with methyl 4-chloro-3-(5-formyl-2-furyl)benzoate resulted in a marked reduction in swelling and pain responses compared to control groups, suggesting its potential as an anti-inflammatory agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 4-chloro-3-(5-formyl-2-furyl)benzoate, and how can intermediates be validated?

- Methodological Answer : The compound can be synthesized via a multi-step approach:

Core benzoate formation : Start with methyl 4-chlorobenzoate derivatives. describes coupling reactions using trichlorotriazine and phenolic groups under basic conditions (e.g., K₂CO₃ in acetone at 0°C to room temperature) .

Furyl substitution : Introduce the 5-formyl-2-furyl group via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution. Ethyl 4-(5-formyl-2-furyl)benzoate (CAS 19247-87-1) in suggests palladium-catalyzed coupling as a viable method .

Validation : Confirm intermediates via HPLC (C18 column, acetonitrile/water gradient) and H/C NMR (e.g., formyl proton at δ 9.8–10.2 ppm, furyl protons at δ 6.5–7.5 ppm) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key signals should researchers prioritize?

- Methodological Answer :

- FT-IR : Look for ester C=O (1720–1740 cm⁻¹), formyl C=O (1680–1700 cm⁻¹), and furyl C-O-C (1250–1300 cm⁻¹) .

- NMR :

- H: Chlorine’s deshielding effect on adjacent protons (δ 7.8–8.2 ppm for benzoate), formyl proton (singlet, δ ~10 ppm), furyl protons (doublets, δ 6.5–7.5 ppm) .

- C: Ester carbonyl (δ 165–170 ppm), formyl carbonyl (δ 190–195 ppm) .

- X-ray Crystallography : Use single-crystal diffraction (e.g., Mo-Kα radiation) to resolve substituent geometry, as demonstrated for structurally similar benzofurans in .

Q. How does the chloro substituent influence the compound’s stability under varying pH conditions?

- Methodological Answer :

- Acidic conditions (pH < 3) : The chloro group enhances hydrolytic stability of the ester bond compared to non-halogenated analogs. Conduct accelerated degradation studies (e.g., 0.1M HCl, 40°C, 24h) with HPLC monitoring .

- Basic conditions (pH > 10) : Ester hydrolysis accelerates. Use H NMR to track benzoic acid formation (δ 12–13 ppm for -COOH) .

Advanced Research Questions

Q. How can researchers optimize the coupling efficiency of the 5-formyl-2-furyl group to the benzoate core?

- Methodological Answer :

- Catalyst Screening : Test Pd(PPh₃)₄ vs. Pd(OAc)₂ with ligands like SPhos or XPhos. highlights triazine-mediated coupling at 0°C to minimize side reactions .

- Solvent Effects : Compare DMF (polar aprotic) vs. THF (lower polarity). Polar solvents improve furyl group solubility but may reduce reaction rates .

- Kinetic Analysis : Use LC-MS to quantify unreacted starting material and optimize reaction time (typically 12–24h for >90% yield) .

Q. What computational strategies are effective in predicting the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Model the chloro-substituted benzene’s electrostatic potential surface (e.g., Gaussian 16, B3LYP/6-31G*) to identify electrophilic hotspots. ’s trifluoromethyl analog shows halogen bonding influences reactivity .

- MD Simulations : Simulate solvent accessibility of the formyl group to predict nucleophilic attack sites (e.g., GROMACS with SPC water model) .

Q. How can contradictory solubility data (e.g., in DMSO vs. acetonitrile) be resolved experimentally?

- Methodological Answer :

- Phase-Solubility Studies : Prepare saturated solutions in DMSO, acetonitrile, and THF. Filter (0.22 μm) and quantify via UV-Vis (λ = 260–280 nm for benzoate absorption) .

- Thermodynamic Analysis : Calculate solubility parameters (Hansen solubility parameters) and correlate with solvent polarity. notes acetone’s efficacy for similar esters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.